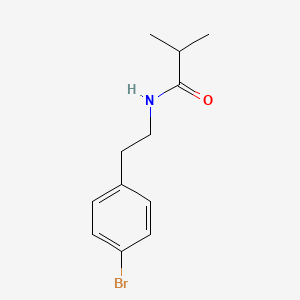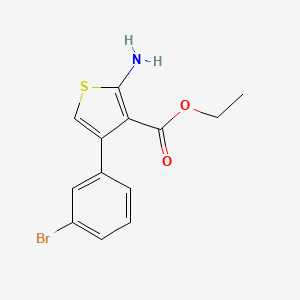
N-(4-Bromophenethyl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Bromophenethyl)isobutyramide (NBPIB) is a synthetic compound that belongs to the class of organic compounds known as amides. It is composed of an amide group linked to a phenethyl group bearing a bromine atom at the fourth position. NBPIB has been used in a variety of scientific research applications, such as drug discovery, drug synthesis, and biochemistry. In addition, it has been used in laboratory experiments to explore its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Conglomerate-Forming Derivatives and Enantiomeric Resolution
A derivative of milnacipran, "N-isobutyramide (±)-4", identified as a conglomerate-forming compound, has been characterized for its potential in enantiomeric resolution through preferential crystallization. This approach enables the separation of enantiomers in satisfactory yield and excellent optical purity, illustrating its utility in pharmaceutical synthesis (Sanfilippo et al., 2016).
Fluorescent Probes for Hydrazine Detection
In environmental and biological samples, the detection of hydrazine, a highly toxic and reactive compound, is facilitated by a fluorescent probe based on dicyanoisophorone and 4-bromobutyryl moiety. The probe, designed for ratiometric fluorescence sensing, demonstrates low cytotoxicity, significant cell permeability, and a large Stokes shift, enabling quantitative determination in water systems and fluorescence imaging in biological contexts (Zhu et al., 2019).
Protein Capsules via Isobutyramide Grafts
The sequential assembly of proteins using isobutyramide or bromoisobutyramide grafts has been demonstrated to form hollow protein capsules with tunable wall thicknesses and high mechanical stability. This novel approach allows for the biofunctionalization of capsules with enzymes, polysaccharides, or DNA, indicating potential applications in drug delivery and other biological applications (Mertz et al., 2012).
Enantioselective Synthesis in Organic Chemistry
The lithiation and asymmetric substitution of N-(2-phenylethyl)isobutyramide with electrophiles have been explored for the synthesis of enantioenriched compounds. This methodology showcases the potential for developing pharmaceuticals and fine chemicals with high enantiomeric purity (Laumer et al., 2002).
Solution Thermodynamics of Isobutyramide
Research on isobutyramide's solubility and solution thermodynamics across various solvents has provided insights into its behavior as a synthetic monomer in the development of organic dyes and pharmaceuticals. Understanding the solubility behavior aids in pharmaceutical development, especially concerning drug formulation and intermediate synthesis (Wu & Li, 2020).
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(4-bromophenyl)ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-9(2)12(15)14-8-7-10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDGAIPQPGLUBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCC1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395741 |
Source


|
| Record name | N-[2-(4-bromophenyl)ethyl]-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304664-15-1 |
Source


|
| Record name | N-[2-(4-bromophenyl)ethyl]-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 3-[4-(4-fluorophenyl)piperazino]-2-(methoxyimino)propanoate](/img/structure/B1308745.png)
![N-[[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]acetamide](/img/structure/B1308750.png)
![3-[2-(1,1-Dioxido-1,2-benzisothiazol-3-YL)hydrazino]propanenitrile](/img/structure/B1308755.png)




![3-[4-(3-fluoropropoxy)phenyl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B1308761.png)


